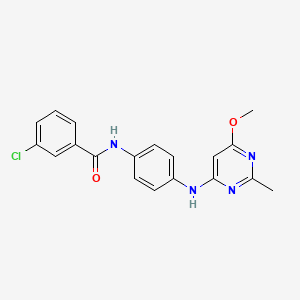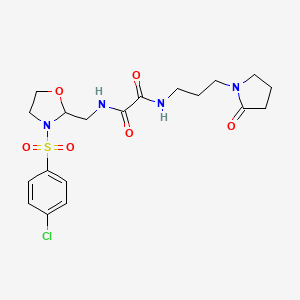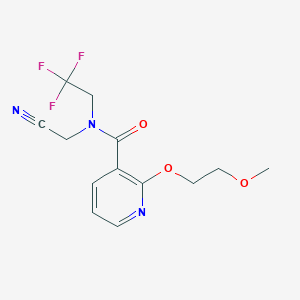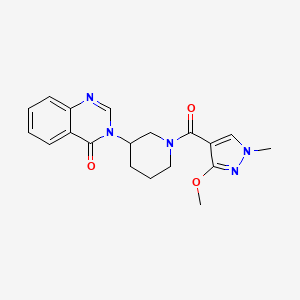
3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, through several steps, to the final product. Each step needs to be optimized for yield and purity.Molecular Structure Analysis
The molecular structure can be analyzed using X-ray crystallography, NMR spectroscopy, and computational methods. The stereochemistry and conformation of the molecule can be determined.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity, selectivity, and mechanism of the reactions are studied.Physical And Chemical Properties Analysis
This includes studying the compound’s solubility, melting point, boiling point, stability, and other physical and chemical properties.Scientific Research Applications
Anti-inflammatory and Antimicrobial Applications
Anti-inflammatory Properties : A study reported the synthesis and evaluation of heterocyclic derivatives, including pyrazol-5-one and quinazolin-5-one moieties, demonstrating significant anti-inflammatory activities. These compounds were compared with celecoxib and showed comparable prostaglandin inhibition and safe ulcer indices, suggesting their potential as anti-inflammatory agents (Fahmy et al., 2012).
Antimicrobial and Antifungal Activities : Research into pyrazole and quinazoline derivatives has also highlighted their antimicrobial potential. For instance, a synthesized pyran derivative exhibited favorable antimicrobial activities similar to reference antimicrobial agents, indicating its potential for treating bacterial and fungal infections (Okasha et al., 2022).
Antitumor and Anti-tubercular Applications
Anti-tubercular Activity : Various synthesized derivatives of quinazoline demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting potent activity at specific concentrations. This suggests the role of these compounds in developing new anti-tubercular agents (Maurya et al., 2013).
Antitumor Agents : The synthesis of polymethoxylated fused pyridine systems, including pyrazolo[4,3-c]pyridines, has been explored for in-vitro antitumor activity. Some derivatives showed broad-spectrum antitumor activity, indicating their potential as chemotherapeutic agents (Rostom et al., 2009).
Neuropharmacological Applications
- Cannabinoid Receptor Antagonists : Research into pyrazole derivatives has led to the development of compounds acting as potent and selective antagonists for the CB1 cannabinoid receptor. Such studies are crucial for understanding cannabinoid receptor interactions and developing treatments for cannabinoid-related disorders (Shim et al., 2002).
Safety And Hazards
The safety and hazards of a compound are determined by studying its toxicity, flammability, environmental impact, and other potential hazards.
Future Directions
Future directions could involve optimizing the synthesis, improving the compound’s properties, finding new applications, or conducting more detailed studies on its mechanism of action.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds.
properties
IUPAC Name |
3-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-11-15(17(21-22)27-2)18(25)23-9-5-6-13(10-23)24-12-20-16-8-4-3-7-14(16)19(24)26/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSVSOHTVVIIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

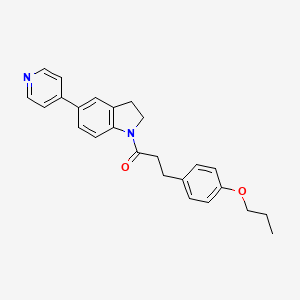
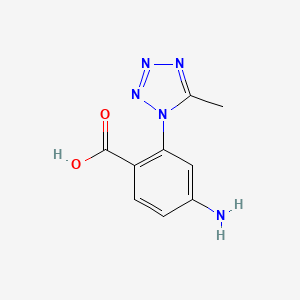
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2984687.png)
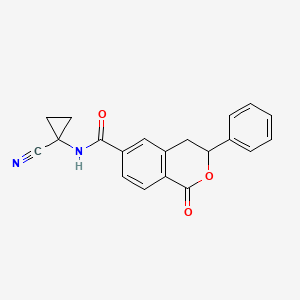
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2984690.png)
![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2984691.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2984693.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)
amine](/img/structure/B2984697.png)
![1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2984698.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone](/img/structure/B2984699.png)
